molecular formula C23H20ClN3O B2649658 2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(3-methylbenzyl)oxime CAS No. 478257-41-9

2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(3-methylbenzyl)oxime

Cat. No.: B2649658
CAS No.: 478257-41-9
M. Wt: 389.88
InChI Key: ZPJDATPDJCXBKA-AFUMVMLFSA-N
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Description

The compound “2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(3-methylbenzyl)oxime” is a complex organic molecule. The asymmetric unit of the title compound contains two molecules with dihedral angles between their benzene rings and imidazole ring systems .


Synthesis Analysis

The synthesis of this compound involves a series of reactions. In one study, a series of ligands derived from 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde were synthesized . The complexes formed in situ between these ligands and copper(II) salts were examined for their catecholase activity .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple ring structures and functional groups. The 1H NMR spectrum (DMSO-d6) of a similar compound, 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde, shows a variety of peaks, indicating the presence of various types of hydrogen atoms .


Chemical Reactions Analysis

This compound has been studied for its catalytic activities in the oxidation of catechol to o-quinone. The complexes formed between the ligands and copper(II) salts show excellent catalytic activities for this oxidation .

Scientific Research Applications

Synthesis Methods and Catalytic Activity

A method for preparing 2-substituted quinazolines utilizes aldehydes converted in situ into N-(1-chloroalkyl)pyridinium chlorides, reacting with 2-aminobenzylamine to yield 1,2,3,4-tetrahydroquinazolines, which can be aromatized using dichloro-dicyanobenzoquinone or tetrachloro-benzoquinone. This demonstrates the chemical versatility of compounds related to the specific chemical structure in creating diverse heterocyclic compounds with potential pharmacological activities (Eynde et al., 1993).

Antimicrobial Activity

Research has explored the synthesis of heterosubstituted chalcones and oxopyrimidines from 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde. The compounds exhibited antimicrobial activity, highlighting the potential of these molecules in developing new antimicrobial agents. The structural modifications introduced in the synthesis process significantly contribute to the antimicrobial efficacy of these compounds (Joshi et al., 2012).

Photoluminescent Properties

The study on blue-green luminescent rhenium(I) tricarbonyl complexes with pyridine-functionalized N-heterocyclic carbene ligands showcases the photophysical properties of related compounds. These complexes emit in the blue-green region, which is uncommon for rhenium(I) tricarbonyl complexes. This research indicates the potential application of these compounds in designing new photoluminescent materials with unique emission characteristics (Li et al., 2012).

Fluorescent Molecular Rotors

A library of fluorescent molecular rotors synthesized by condensation of 2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde with various active methylene moieties was studied for their viscosity sensing properties. These molecular rotors show significant enhancement in emission intensity in viscous environments, indicating their potential application in biological and material sciences for sensing and imaging purposes (Jadhav & Sekar, 2017).

Future Directions

The future directions for the study of this compound could involve further exploration of its catalytic activities and potential applications in various fields. The oxidation efficiency of these complexes depends on several factors, namely the nature of the substituents on the ligands and the anions of the copper salts .

Properties

IUPAC Name

(E)-1-[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-N-[(3-methylphenyl)methoxy]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O/c1-16-4-3-5-18(12-16)15-28-25-14-21-23(19-6-8-20(24)9-7-19)26-22-13-17(2)10-11-27(21)22/h3-14H,15H2,1-2H3/b25-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPJDATPDJCXBKA-AFUMVMLFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CON=CC2=C(N=C3N2C=CC(=C3)C)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)CO/N=C/C2=C(N=C3N2C=CC(=C3)C)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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